molecular formula C11H14BrN B13052698 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine

Cat. No.: B13052698
M. Wt: 240.14 g/mol
InChI Key: QNDJDDLOHHTJDZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine typically involves the reaction of 2-bromoaniline with 1-methylpyrrolidine under specific conditions. One common method includes:

    Nucleophilic Substitution Reaction: 2-bromoaniline reacts with 1-methylpyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization Reaction: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-phenyl-pyrrolidine: Lacks the methyl group, leading to different reactivity and properties.

    1-Methyl-2-phenyl-pyrrolidine: Lacks the bromine atom, affecting its chemical behavior.

    3-(2-Chloro-phenyl)-1-methyl-pyrrolidine:

Uniqueness

3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(2-bromophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3

InChI Key

QNDJDDLOHHTJDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC=CC=C2Br

Origin of Product

United States

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